2,4-Diiodo-6-[(4-methylpiperazin-1-yl)methyl]phenol
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Overview
Description
2,4-Diiodo-6-[(4-methylpiperazin-1-yl)methyl]phenol: is a halogenated phenol derivative. This compound is characterized by the presence of two iodine atoms at the 2 and 4 positions of the phenol ring, and a 4-methylpiperazin-1-ylmethyl group at the 6 position. The compound’s unique structure makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diiodo-6-[(4-methylpiperazin-1-yl)methyl]phenol typically involves the iodination of a phenol derivative followed by the introduction of the piperazine moiety. One common synthetic route is as follows:
Iodination of Phenol: The starting material, phenol, is iodinated using iodine and an oxidizing agent such as sodium iodate or hydrogen peroxide. The reaction is typically carried out in an acidic medium to facilitate the electrophilic substitution of iodine atoms at the 2 and 4 positions of the phenol ring.
Introduction of Piperazine Moiety: The iodinated phenol is then reacted with 4-methylpiperazine in the presence of a suitable base, such as potassium carbonate, to form the final product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-6-[(4-methylpiperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used to replace the iodine atoms.
Major Products Formed
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Deiodinated phenol derivatives.
Substitution: Phenol derivatives with various substituents replacing the iodine atoms.
Scientific Research Applications
2,4-Diiodo-6-[(4-methylpiperazin-1-yl)methyl]phenol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in drug design, particularly for targeting specific proteins or enzymes.
Biological Research: It is used in studies involving halogen bonding interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound serves as a probe to investigate the role of halogen bonds in biological systems.
Industrial Applications: It is used in the development of new materials with specific properties, such as antimicrobial coatings or catalysts.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-6-[(4-methylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets through halogen bonding. The iodine atoms in the compound can form halogen bonds with electron-rich sites on proteins or other biomolecules, stabilizing the interaction and potentially modulating the activity of the target. This mechanism is particularly relevant in the context of drug design, where halogen bonds can enhance the binding affinity and specificity of a drug molecule.
Comparison with Similar Compounds
Similar Compounds
2,4-Diiodo-6-[(4-methylpiperidin-1-yl)methyl]phenol: Similar structure but with a piperidine ring instead of a piperazine ring.
2,4-Diiodo-6-[(4-methylpiperazin-1-yl)methyl]aniline: Similar structure but with an aniline group instead of a phenol group.
2,4-Diiodo-6-[(4-methylpiperazin-1-yl)methyl]benzyl alcohol: Similar structure but with a benzyl alcohol group instead of a phenol group.
Uniqueness
2,4-Diiodo-6-[(4-methylpiperazin-1-yl)methyl]phenol is unique due to the presence of both iodine atoms and the piperazine moiety. This combination allows for specific interactions through halogen bonding and provides a versatile scaffold for further modifications in drug design and other applications.
Properties
IUPAC Name |
2,4-diiodo-6-[(4-methylpiperazin-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16I2N2O/c1-15-2-4-16(5-3-15)8-9-6-10(13)7-11(14)12(9)17/h6-7,17H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJDDVJUUXLNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=CC(=C2)I)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16I2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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